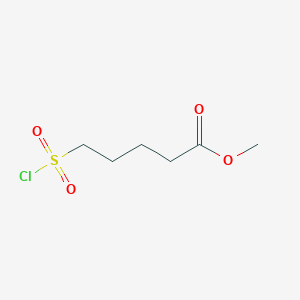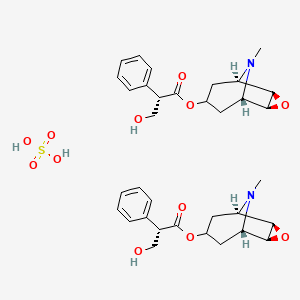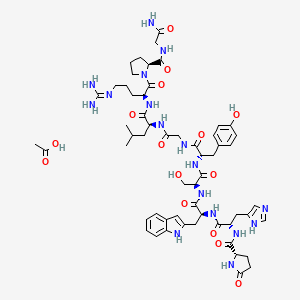
2-(4-Ethyl-2-piperazinyl)-1-ethanol
Descripción general
Descripción
2-(4-Ethyl-2-piperazinyl)-1-ethanol, also known as EPE, is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a member of the piperazine family of compounds, which are known for their ability to bind to a variety of biological molecules. EPE is of particular interest due to its ability to bind to a variety of proteins, including those involved in the regulation of gene expression. This has led to its use in a variety of scientific research applications, including studies of gene expression, protein-protein interactions, and drug-target interactions.
Aplicaciones Científicas De Investigación
2-(4-Ethyl-2-piperazinyl)-1-ethanol has been used in a variety of scientific research applications. One of the most common applications is in the study of gene expression. 2-(4-Ethyl-2-piperazinyl)-1-ethanol has been used to study the regulation of gene expression by binding to transcription factors, which are proteins that regulate the expression of genes. Additionally, 2-(4-Ethyl-2-piperazinyl)-1-ethanol has been used to study protein-protein interactions, as it can bind to both proteins and DNA. It has also been used to study drug-target interactions, as it can bind to both drugs and their targets.
Mecanismo De Acción
2-(4-Ethyl-2-piperazinyl)-1-ethanol binds to a variety of proteins, including transcription factors and other proteins involved in the regulation of gene expression. Additionally, it can bind to both DNA and proteins involved in protein-protein interactions. The binding of 2-(4-Ethyl-2-piperazinyl)-1-ethanol to these proteins is thought to be mediated by hydrogen bonding and van der Waals forces.
Efectos Bioquímicos Y Fisiológicos
2-(4-Ethyl-2-piperazinyl)-1-ethanol has been studied for its potential effects on biochemical and physiological processes. Studies have shown that 2-(4-Ethyl-2-piperazinyl)-1-ethanol can bind to a variety of proteins and transcription factors, which can affect gene expression. Additionally, studies have shown that 2-(4-Ethyl-2-piperazinyl)-1-ethanol can affect the activity of enzymes involved in metabolism, as well as proteins involved in cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(4-Ethyl-2-piperazinyl)-1-ethanol in laboratory experiments offers a number of advantages. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of applications. Additionally, it can bind to a variety of proteins and transcription factors, making it useful for studying gene expression. However, it is important to note that 2-(4-Ethyl-2-piperazinyl)-1-ethanol can also bind to other molecules, such as DNA, which can interfere with experiments.
Direcciones Futuras
2-(4-Ethyl-2-piperazinyl)-1-ethanol has been studied for its potential applications in scientific research, and there are a number of potential future directions for research. One potential direction is the use of 2-(4-Ethyl-2-piperazinyl)-1-ethanol to study protein-protein interactions. Additionally, 2-(4-Ethyl-2-piperazinyl)-1-ethanol could be used to study the regulation of gene expression by transcription factors, as well as the effects of drugs on their targets. Additionally, 2-(4-Ethyl-2-piperazinyl)-1-ethanol could be used to study the effects of environmental factors, such as temperature and pH, on gene expression. Finally, 2-(4-Ethyl-2-piperazinyl)-1-ethanol could be used to study the effects of mutations on gene expression and protein-protein interactions.
Propiedades
IUPAC Name |
2-(4-ethylpiperazin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-2-10-5-4-9-8(7-10)3-6-11/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWONLVSQDWFRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethyl-2-piperazinyl)-1-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Pyrrolidin-3-ylthio)benzo[d]oxazole hydrochloride](/img/structure/B1469621.png)

![Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate](/img/structure/B1469624.png)





![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1469633.png)




